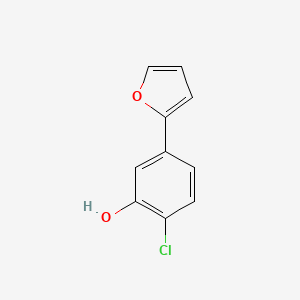
3-Chloro-5-(3-fluorophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(3-fluorophenyl)phenol, 95% (3-CFPh-95%) is a chemical compound with a wide range of applications in scientific research. It is a stable, colorless solid with a melting point of 162-164°C, and is soluble in organic solvents such as ethanol and acetone. 3-CFPh-95% is a versatile compound that can be used in numerous synthetic and biochemical applications, including as a reagent for synthesis, as a fluorescent probe, and as a biological probe for studying the interaction of proteins and other molecules.
科学研究应用
3-CFPh-95% has a wide range of applications in scientific research. It has been used as a reagent for synthesis, as a fluorescent probe, and as a biological probe for studying the interaction of proteins and other molecules. For example, 3-CFPh-95% has been used in the synthesis of various organic compounds, such as 2-chloro-4-fluorophenylacetic acid, which can be used in the synthesis of drugs and other pharmaceuticals. Additionally, 3-CFPh-95% has been used as a fluorescent probe to study the structure and dynamics of proteins and other molecules. Finally, 3-CFPh-95% has been used as a biological probe to study the interaction of proteins and other molecules.
作用机制
The mechanism of action of 3-CFPh-95% is not well understood. However, it is known that 3-CFPh-95% is a fluorescent probe, meaning that it can absorb light of a specific wavelength and emit light of a different wavelength. This property allows it to be used to study the structure and dynamics of proteins and other molecules. Additionally, 3-CFPh-95% can be used as a biological probe to study the interaction of proteins and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFPh-95% have not been extensively studied. However, it is known that 3-CFPh-95% can be used as a fluorescent probe to study the structure and dynamics of proteins and other molecules. Additionally, 3-CFPh-95% can be used as a biological probe to study the interaction of proteins and other molecules.
实验室实验的优点和局限性
The advantages of using 3-CFPh-95% in lab experiments include its stability, its solubility in organic solvents, and its versatility as a reagent for synthesis, a fluorescent probe, and a biological probe. Additionally, 3-CFPh-95% can be synthesized with high yields and purity. On the other hand, the limitations of using 3-CFPh-95% in lab experiments include its lack of specificity, as it can interact with a variety of proteins and other molecules. Additionally, the mechanism of action of 3-CFPh-95% is not well understood, and the biochemical and physiological effects of 3-CFPh-95% have not been extensively studied.
未来方向
There are numerous potential future directions for 3-CFPh-95%. These include further research into the mechanism of action of 3-CFPh-95%, the biochemical and physiological effects of 3-CFPh-95%, and the development of more specific probes for studying the interaction of proteins and other molecules. Additionally, further research into the synthesis of 3-CFPh-95% could lead to the development of more efficient and cost-effective methods for its synthesis. Finally, 3-CFPh-95% could be used in the synthesis of other compounds, such as drugs and other pharmaceuticals.
合成方法
3-CFPh-95% can be synthesized by the reaction of 3-chloro-5-hydroxyphenylacetic acid with 3-fluorophenylmagnesium bromide. The reaction proceeds in a two-step process, beginning with the formation of the Grignard reagent, 3-fluorophenylmagnesium bromide, followed by the reaction of the Grignard reagent with 3-chloro-5-hydroxyphenylacetic acid. The final product is the desired 3-CFPh-95%. This method is simple and efficient, and it allows for the synthesis of 3-CFPh-95% with high yields and purity.
属性
IUPAC Name |
3-chloro-5-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWMPVCKNNMFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685843 |
Source


|
| Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-fluorophenyl)phenol | |
CAS RN |
1261899-11-9 |
Source


|
| Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














